2-(Bromodifluoromethyl)-1,3-benzoxazole
Overview
Description
2-(Bromodifluoromethyl)-1,3-benzoxazole is an organic compound that features a benzoxazole ring substituted with a bromodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromodifluoromethyl)-1,3-benzoxazole typically involves the introduction of the bromodifluoromethyl group onto a benzoxazole ring. One common method is the reaction of benzoxazole with bromodifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of efficient bromodifluoromethylating reagents and catalysts to streamline the production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromodifluoromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromodifluoromethyl group.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromodifluoromethylating Agents: TMSCF2Br is commonly used for introducing the bromodifluoromethyl group.
Bases: Bases like potassium carbonate or sodium hydride are often used to facilitate the reactions.
Catalysts: Palladium catalysts are frequently employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Bromodifluoromethyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating advanced materials.
Chemical Biology: It serves as a probe in studying biological systems and interactions
Mechanism of Action
The mechanism by which 2-(Bromodifluoromethyl)-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl)
- (Trifluoromethyl)trimethylsilane (TMSCF3)
Uniqueness
2-(Bromodifluoromethyl)-1,3-benzoxazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties compared to its chlorodifluoromethyl and trifluoromethyl analogs.
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYISAVBXVIYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443467 | |
Record name | 2-(Bromodifluoromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186828-50-2 | |
Record name | 2-(Bromodifluoromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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